molecular formula C16H16N4O2S B2537363 2-(2,4-dimethylthiazol-5-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1207021-54-2

2-(2,4-dimethylthiazol-5-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No. B2537363
CAS RN: 1207021-54-2
M. Wt: 328.39
InChI Key: DWCABJSIEPFPBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylthiazol-5-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide, commonly known as MTT, is a yellow tetrazolium dye that is widely used in scientific research. It is a popular reagent used to measure cell viability and proliferation in various biological experiments. MTT is a versatile compound that has a wide range of applications in different fields of research.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

The synthesis of 1,3,4-oxadiazole and thiazole derivatives has been a focal point of research due to their antimicrobial properties. One study describes the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which were evaluated for antimicrobial and hemolytic activity. These compounds exhibited variable antimicrobial activity against selected microbial species, with some derivatives showing potent activity and low cytotoxicity, making them candidates for further biological screenings (Gul et al., 2017).

pKa Determination and Anticancer Activities

Another research avenue involves the determination of acidity constants (pKa) of newly synthesized acetamide derivatives, which is crucial for understanding their pharmacological properties. The pKa values of certain N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives were determined, providing insight into their chemical behavior and potential biological activities (Duran & Canbaz, 2013). Additionally, derivatives of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl)acetamide were synthesized and showed reasonable anticancer activity against various human tumor cell lines, highlighting their potential as anticancer agents (Duran & Demirayak, 2012).

Inhibition of Protein Activities

The development of inhibitors for specific proteins involved in disease pathology is another critical area of research. One study focused on synthesizing oxadiazole derivatives as inhibitors of the Collapsin Response Mediator Protein 1 (CRMP 1), showing potential for treating small lung cancer. These compounds exhibited considerable inhibition of cell growth, suggesting their utility as therapeutic agents (Panchal et al., 2020).

Labeling and Tracking

Labeling compounds with isotopes like carbon-14 and deuterium enables tracking their distribution and metabolism within biological systems. A novel five-lipoxygenase activity protein (FLAP) inhibitor was labeled with carbon-14 and deuterium, facilitating studies on its pharmacokinetics and interaction with biological targets (Latli et al., 2015).

properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-10-13(23-11(2)18-10)8-14(21)17-9-15-19-16(20-22-15)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCABJSIEPFPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.